molecular formula C10H17N B2399659 (2S,4R)-2,4-Dicyclopropylpyrrolidine CAS No. 2126143-46-0

(2S,4R)-2,4-Dicyclopropylpyrrolidine

Cat. No.: B2399659
CAS No.: 2126143-46-0
M. Wt: 151.253
InChI Key: PFLZUDBODATDOQ-UWVGGRQHSA-N
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Description

(2S,4R)-2,4-Dicyclopropylpyrrolidine is a chiral pyrrolidine derivative featuring cyclopropyl substituents at the 2- and 4-positions of the pyrrolidine ring. The stereochemistry (2S,4R) is critical for its spatial arrangement, influencing its reactivity, solubility, and biological interactions. Pyrrolidines with cyclopropyl groups are of interest in medicinal chemistry due to their constrained conformations, which can enhance metabolic stability and binding selectivity in drug candidates .

Properties

IUPAC Name

(2S,4R)-2,4-dicyclopropylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-7(1)9-5-10(11-6-9)8-3-4-8/h7-11H,1-6H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLZUDBODATDOQ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(NC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2C[C@H](NC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2,4-Dicyclopropylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and suitable aldehydes or ketones.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of cyclopropylamine with an aldehyde or ketone.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (2S,4R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring the purity and yield of the product.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize efficiency.

    Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2,4-Dicyclopropylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the cyclopropyl groups or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
(2S,4R)-2,4-Dicyclopropylpyrrolidine has been investigated for its potential as a pharmacological agent. Its chiral nature allows it to interact selectively with biological targets, making it suitable for drug development. Research indicates that this compound may exhibit:

  • Antidepressant Effects : Studies have shown that derivatives of dicyclopropylpyrrolidine can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by modulating apoptotic pathways and inducing cell cycle arrest.

Case Study: Anticancer Properties
In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
A-431< 10
MCF-725

These findings suggest its potential as a lead compound for developing new anticancer therapies.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Asymmetric Synthesis : The compound can be used to create other chiral molecules through asymmetric transformations.
  • Functionalization Reactions : It can undergo functionalization to introduce various chemical groups, enhancing the diversity of synthetic pathways.

Example Reaction Conditions
A typical reaction involving this compound might include:

  • Reagents : Grignard reagents or organolithiums for nucleophilic additions.
  • Conditions : Reactions conducted under inert atmospheres to prevent oxidation.

Materials Science

Development of New Materials
The unique properties of this compound also extend to materials science. Its structural characteristics make it suitable for:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanomaterials : The compound has potential applications in the synthesis of nanostructured materials with tailored properties.

Mechanism of Action

The mechanism by which (2S,4R)-2,4-Dicyclopropylpyrrolidine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Example 1: (2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine () Substituents: Phenylsulfonylmethyl and isopropylidene groups. Key Differences: The absence of cyclopropyl groups and the presence of bulky substituents in this analog may reduce ring flexibility compared to the target compound. The isopropylidene group could enhance steric hindrance, affecting nucleophilic reactions at the pyrrolidine nitrogen .
  • Example 2: (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate () Substituents: Ammonium and carboxylate groups. Key Differences: The charged groups in this derivative increase water solubility, contrasting with the lipophilic cyclopropyl groups in the target compound.

Stereochemical and Conformational Analysis

  • Comparison with (2S,4S)-N-cyclopropylcarbonyl-pyrrolidine derivatives ():
    • The (2S,4S) configuration in this fluorinated analog creates a distinct spatial arrangement compared to the (2S,4R) isomer. Such stereochemical differences can drastically affect interactions with chiral biological targets, such as enzymes or receptors .
    • Cyclopropyl substituents in both compounds may impart similar ring-puckering effects, but the fluoranyl group in the analog introduces electronegativity, influencing dipole moments and solubility .

Coordination Chemistry and Metal Interactions

  • In contrast, (2S,4R)-2,4-Dicyclopropylpyrrolidine’s cyclopropyl groups may limit its ability to act as a polydentate ligand due to steric constraints. However, the pyrrolidine nitrogen could still participate in monodentate coordination .

Hypothetical Data Table: Comparative Properties of Pyrrolidine Derivatives

Property This compound (2R,3S,4R)-Analog () (2S,4S)-Fluorinated Analog ()
Substituents 2,4-dicyclopropyl Phenylsulfonylmethyl, isopropylidene Fluoranyl, cyclopropylcarbonyl
Chirality 2S,4R 2R,3S,4R 2S,4S
Predicted Solubility Low (lipophilic) Moderate (polar groups) Low (fluorine enhances hydrophobicity)
Synthetic Complexity High (stereoselective cyclopropanation) Moderate (established redox methods) High (fluorination steps)
Coordination Potential Limited (steric hindrance) Low (blocked nitrogen) Moderate (fluorine may assist)

Biological Activity

(2S,4R)-2,4-Dicyclopropylpyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is a bicyclic compound that features two cyclopropyl groups attached to a pyrrolidine ring. The specific stereochemistry at the 2 and 4 positions contributes significantly to its biological activity. Cyclopropane derivatives are known to exhibit diverse biological properties, including enzyme inhibition and potential therapeutic effects against various diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. Inhibition of PHD can lead to increased HIF-1α levels, promoting angiogenesis and erythropoiesis .
  • Neurochemical Effects : Research indicates that cyclopropane derivatives can interact with neurotransmitter systems. For example, modifications in the cyclopropyl structure can influence the binding affinity to dopamine receptors, which may have implications for treating neurodegenerative diseases .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antitumor Activity : Studies have suggested that compounds with a similar structure exhibit cytotoxic effects against various cancer cell lines. The ability to modulate HIF pathways may also contribute to their antitumor efficacy .
  • Antimicrobial Properties : Some cyclopropane derivatives have demonstrated antibacterial and antiviral activities. This is particularly relevant in the context of drug-resistant pathogens .

Case Studies

  • Inhibition of HIF Pathway : A study evaluated the effects of this compound on HIF-1α stabilization in cellular models. The results indicated a significant increase in HIF-1α levels, suggesting potential applications in ischemic conditions .
  • Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table

Here is a summary table illustrating key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
HIF-1α StabilizationInhibition of PHD enzymes
Antitumor EffectsInduction of apoptosis in cancer cells
Antimicrobial ActivityInteraction with bacterial cell membranes

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